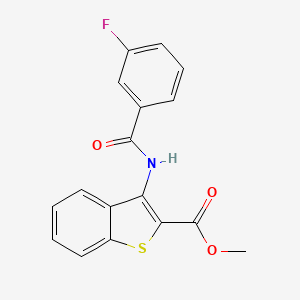

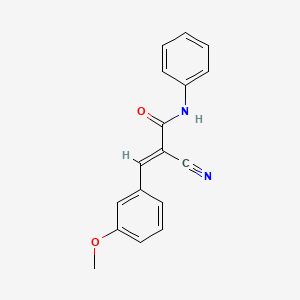

Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

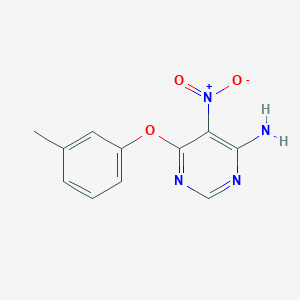

“Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate” is a complex organic compound. It contains a benzothiophene group, which is a type of heterocyclic compound, and a fluorobenzamido group, which is a type of amide. The presence of these functional groups could give this compound interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene and fluorobenzamido groups would likely contribute to the compound’s overall shape and electronic structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the benzothiophene ring might undergo electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Subheading Synthesis and Electrochemical Properties

Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate and related compounds have been explored for their electrochemical properties. For instance, the electrochemical behavior of various methyl 3-halo-1-benzothiophene-2-carboxylates was investigated using techniques like polarography and cyclic voltammetry. These studies revealed that the reduction process follows an ECE mechanism, where the primary radical anion splits into a halide anion and a neutral heterocyclic radical. The reduction on platinum surfaces was noted to cause the formation of a blocking film, which could be reactivated by sonication during electrolysis (Rejňák et al., 2004).

Chemical Synthesis

Subheading Novel Synthesis Methods and Characterization

The chemical synthesis and characterization of various benzothiophene derivatives have been widely reported. For example, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was synthesized chemoselectively, and its structure was characterized using various spectroscopic methods (Jayaraman et al., 2010). Additionally, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate was studied, revealing its unique features, such as the orientation of the carbonyl group and the stabilization of the structure by intra- and intermolecular hydrogen bonds (Vasu et al., 2004).

Applications in Material Science

Subheading Advancements in Material Applications

Compounds similar to Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate have been utilized in material science, particularly in the development of battery technologies. For instance, cyclopentadithiophene-benzoic acid copolymers, synthesized via palladium complex catalyzed direct arylation, were mixed with silicon nanoparticles to be used as conductive binders in the fabrication of anode electrodes in lithium-ion batteries. The incorporation of these polymers into the anode electrode showed a significant increase in specific capacity and stability (Wang et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown extensive biological activities, such as anti-inflammatory, anticancer, antifungal, antibacterial, and anticonvulsant .

Biochemical Pathways

1,3,4-thiadiazole derivatives have been found to inhibit cyclin-dependent kinase 2 (cdk2) and akt/protein kinase b (pkb), suggesting potential impacts on cell cycle regulation and survival pathways .

Result of Action

Some 1,3,4-thiadiazole derivatives have shown cytotoxic activity, suggesting potential antitumor effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-[(3-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3S/c1-22-17(21)15-14(12-7-2-3-8-13(12)23-15)19-16(20)10-5-4-6-11(18)9-10/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCVGCFWVRFSMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-fluorobenzamido)benzo[b]thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2802540.png)

![4-((6-((2-amino-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2802541.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2802546.png)

![1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2802548.png)

![N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2802549.png)